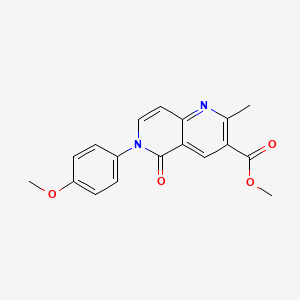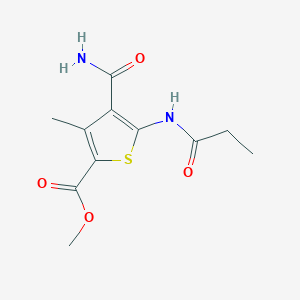![molecular formula C12H13Cl3N2O3S B5021032 1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5021032.png)
1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of sulfonyl piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a trichlorophenyl moiety
Vorbereitungsmethoden
The synthesis of 1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trichlorobenzenesulfonyl chloride and piperidine-4-carboxamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2,3,4-trichlorobenzenesulfonyl chloride is reacted with piperidine-4-carboxamide in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Analyse Chemischer Reaktionen
1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural features that may interact with biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the piperidine ring are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(2,4,5-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but with different chlorine substitution patterns on the phenyl ring, which may affect its reactivity and biological activity.
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxamide: The presence of a single chlorine atom on the phenyl ring distinguishes this compound, potentially leading to different chemical and biological properties.
1-[(2,3-Dichlorophenyl)sulfonyl]piperidine-4-carboxamide: The absence of one chlorine atom compared to the trichlorophenyl derivative may result in variations in its chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-(2,3,4-trichlorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O3S/c13-8-1-2-9(11(15)10(8)14)21(19,20)17-5-3-7(4-6-17)12(16)18/h1-2,7H,3-6H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCZSFSGZAZQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-BROMOPHENYL)-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5020982.png)



![2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)



![N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine](/img/structure/B5021058.png)
![2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5021059.png)

